Rotational Barrier: N-(2-Pyrimidyl)carbamate vs. N-Phenylcarbamate
The rotational barrier about the C(carbonyl)-N bond is a critical determinant of molecular conformation. For the class of N-(2-pyrimidyl)carbamates, to which this compound belongs, the barrier is exceptionally low at <9 kcal/mol. In contrast, N-phenylcarbamates exhibit a barrier of 12.5 kcal/mol, and N-alkylcarbamates show a barrier of 16 kcal/mol [1]. This low barrier results in rapid syn/anti interconversion, such that rotamers cannot be distinguished by 500 MHz NMR at 183 K, unlike in the comparator classes [1].
| Evidence Dimension | Rotational barrier (C(carbonyl)-N bond) |
|---|---|
| Target Compound Data | <9 kcal/mol (Class: N-(2-pyrimidyl)carbamates) |
| Comparator Or Baseline | 12.5 kcal/mol (N-phenylcarbamates); 16 kcal/mol (N-alkylcarbamates) |
| Quantified Difference | Barrier is reduced by at least 3.5 kcal/mol vs. N-phenylcarbamates |
| Conditions | Calculated by computational methods; confirmed by dynamic NMR spectroscopy |
Why This Matters
This unique conformational flexibility can influence molecular recognition, binding kinetics, and ultimately the compound's utility as a scaffold in drug design.
- [1] Deetz MJ, Forbes CC, Jonas M, Malerich JP, Smith BD, Wiest O. Unusually low barrier to carbamate C-N rotation. J Org Chem. 2002;67(11):3949-3952. View Source
